(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-3-carbonylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O7S/c1-27-17(23)9-21-12-7-6-11(22(25)26)8-16(12)30-19(21)20-18(24)15-10-28-13-4-2-3-5-14(13)29-15/h2-8,15H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCUORSQFGGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid with 2-amino-6-nitrobenzo[d]thiazole under specific conditions to form the intermediate compound. This intermediate is then esterified with methyl acetate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a corresponding carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound has potential applications in the study of enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, making it a useful tool in biochemical research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities. The presence of the nitro and thiazole groups is particularly significant in these studies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate ()
- Core Structure: Benzothiazole fused with indole and cyanoacetate groups.
- Functional Groups: Indole (electron-rich), cyanoacetate (polar, reactive).
- Synthesis: Produced via a three-component reaction of benzothiazole, ethyl bromocyanoacetate, and indole derivatives under reflux in acetone (5 hours, good yields) .
- Key Differences: The target compound replaces indole with a nitro-substituted dihydrodioxine carbonyl imino group, likely enhancing electrophilicity and altering solubility.
Methyl Ester Derivatives in Pesticide Chemistry ()
Metsulfuron Methyl and Related Sulfonylureas
- Core Structure : Triazine ring linked to sulfonylurea and methyl benzoate.
- Functional Groups : Sulfonylurea (acidic), methoxy, methyl.
- Applications : Herbicidal activity via acetolactate synthase inhibition .
- However, the nitro group may confer distinct reactivity (e.g., photodegradation or redox activity).
Thiazolylmethyl Carbamates in Pharmaceutical Chemistry ()
- Core Structure: Thiazole linked to carbamate and amino acid derivatives.
- Functional Groups : Carbamate (hydrolytically stable), hydroperoxypropan-2-yl (oxidatively reactive).
- Applications : Antiviral or protease inhibitor candidates due to peptide-like motifs .
- Key Differences : The target compound’s nitrobenzothiazole and ester groups may favor different biological targets (e.g., nitroreductase-sensitive prodrugs) compared to carbamates.
Comparative Analysis Table
Biological Activity
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential pharmacological applications. Its unique structural features suggest various biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and potential therapeutic implications of this compound based on diverse sources.
Chemical Structure and Synthesis
The compound features a methyl ester functional group, a dioxine moiety, and a nitro-substituted benzo[d]thiazole ring. The molecular formula is , with a molecular weight of 414.43 g/mol.
Synthesis Overview
The synthesis typically involves multiple steps:
- Formation of Dihydrobenzo[b][1,4]dioxine Intermediate : This is achieved through oxidation reactions.
- Condensation Reaction : The intermediate reacts with 6-nitrobenzo[d]thiazole to form the target compound.
- Purification : The final product is purified to achieve high purity levels suitable for biological testing.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives tested against the MCF-7 breast cancer cell line showed promising results:
| Compound | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| 7b | 5.0 | Stronger |
| 8a | 7.5 | Comparable |
| Dox | 10.0 | Reference |
These results suggest that the compound may inhibit cell proliferation effectively and could serve as a lead for further development in cancer therapeutics .
Antimicrobial Activity
The compound's structure indicates potential antimicrobial properties as well. Similar benzo[d]thiazole derivatives have shown activity against various bacterial strains. In vitro assays demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 8 µg/mL |
| P. aeruginosa | 16 µg/mL |
These findings highlight the need for further exploration into its use as an antimicrobial agent.
The proposed mechanism of action involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Signal Transduction Modulation : It can affect signaling cascades that regulate cell growth and apoptosis.
- Gene Expression Regulation : The compound may modulate the expression of genes associated with cancer progression.
Study on Anticancer Properties
A recent study evaluated the effects of this compound on MCF-7 cells:
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell viability was observed at concentrations above 5 µM.
Study on Antimicrobial Efficacy
Another study focused on its antimicrobial properties against common pathogens:
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : Clear zones of inhibition were noted for E. coli and S. aureus at low concentrations.
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate, and how can intermediates be validated?
- Answer : Synthesis typically involves sequential functionalization of the benzothiazole core. Key steps include:
- Nitro group introduction : Controlled nitration at the 6-position of the benzothiazole scaffold, requiring precise temperature control to avoid over-nitration .
- Imine formation : Reaction between the thiazol-2-amine intermediate and 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride under inert conditions to preserve stereochemistry .
- Esterification : Methylation of the carboxylic acid intermediate using methanol and acid catalysis .
- Validation : Confirm intermediates via H/C NMR (e.g., nitro group protons at δ 8.2–8.5 ppm, imine protons at δ 7.8–8.1 ppm) and mass spectrometry (e.g., molecular ion peaks matching theoretical masses) .
Q. How should researchers optimize reaction yields during the synthesis of this compound?
- Answer : Yield optimization hinges on:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nitro group reactivity but may increase side reactions; iterative solvent screening (e.g., THF vs. acetonitrile) is recommended .
- Catalyst use : Lewis acids (e.g., ZnCl) can accelerate imine formation, but excess catalyst may degrade the thiazole ring .
- Temperature gradients : Stepwise heating (e.g., 0°C → RT for nitro introduction, 60°C for imine coupling) minimizes decomposition .
Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Answer :
- NMR : H NMR to verify Z-configuration via coupling constants (J ≈ 10–12 Hz for trans-imine protons) and C NMR to confirm carbonyl resonance (~170 ppm) .
- HPLC-MS : Quantify purity (>95%) and detect trace byproducts (e.g., unreacted nitro intermediates) .
- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1680 cm, NO asymmetric stretch at ~1520 cm) .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what limitations exist?
- Answer :
- Docking studies : Use software like AutoDock Vina to simulate interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the nitro group’s electron-withdrawing effects and the dihydrodioxine ring’s lipophilicity .
- Limitations : In silico models may fail to account for metabolic instability (e.g., ester hydrolysis in vivo) or off-target effects. Experimental validation via enzyme inhibition assays (e.g., COX-2 IC measurements) is critical .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Answer :
- Pharmacokinetic profiling : Assess bioavailability via LC-MS/MS to detect rapid ester hydrolysis (common with methyl esters) .
- Metabolite identification : Use hepatic microsomes to identify active/inactive metabolites (e.g., carboxylic acid derivatives) that explain efficacy discrepancies .
- Dose-response recalibration : Adjust in vivo dosing to match effective plasma concentrations observed in vitro .
Q. How can flow chemistry improve the scalability and safety of synthesizing this nitro-substituted benzothiazole derivative?
- Answer :
- Continuous nitration : Microreactors enable precise temperature control during nitration, reducing decomposition risks .
- In-line purification : Integrate scavenger resins to remove excess nitric acid post-reaction, minimizing downstream hazards .
- Automated optimization : Design of Experiments (DoE) in flow systems identifies optimal parameters (e.g., residence time, stoichiometry) with minimal material waste .
Q. What mechanistic insights explain the stereochemical stability of the Z-configuration in this compound?
- Answer :
- Steric hindrance : The bulky 2,3-dihydrodioxine group restricts rotation around the imine C=N bond, stabilizing the Z-isomer .
- Electronic effects : Conjugation between the nitro group and benzothiazole ring enhances resonance stabilization, reducing isomerization propensity .
- Experimental validation : Variable-temperature NMR can detect configurational interconversion; absence of peak splitting up to 100°C confirms stability .
Methodological Guidance
- Contradiction Analysis : If bioactivity varies between batches, compare HPLC purity profiles and assess residual solvent content (e.g., DMSO may artifactually enhance cellular uptake) .
- Data Reproducibility : Standardize nitro group introduction protocols (e.g., fuming HNO vs. acetyl nitrate) to minimize variability in electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
